4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid

Catalog No.
S888699
CAS No.
182415-17-4
M.F
C8H11BrN2O2
M. Wt
247.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid

CAS Number

182415-17-4

Product Name

4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid

IUPAC Name

4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)6-4(9)5(7(12)13)10-11-6/h1-3H3,(H,10,11)(H,12,13)

InChI Key

JVMWDDZTVXATAJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C(=NN1)C(=O)O)Br

Canonical SMILES

CC(C)(C)C1=C(C(=NN1)C(=O)O)Br

4-Bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid (CAS 182415-17-4) is a highly functionalized, orthogonally reactive heterocyclic building block designed for advanced pharmaceutical and agrochemical synthesis. Featuring a pyrazole core substituted with a massive steric shield (tert-butyl), an electrophilic cross-coupling handle (C4-bromide), and a ready-to-couple hydrogen-bond donor/acceptor (C3-carboxylic acid), this compound bypasses complex multi-step heterocycle functionalization [1]. Procurement of this exact scaffold allows synthetic teams to immediately execute divergent synthesis—typically via C3-amidation followed by C4-Suzuki or Buchwald-Hartwig couplings—while locking the resulting molecular conformation through the extreme steric bulk of the C5-tert-butyl group.

Research Fit

1
Suzuki-Miyaura diversification via 4-bromo handle
2
Chromophoric diketopiperazine synthesis
3
Solid-state packing and tautomerism studies

Attempting to substitute this compound with its unbrominated analog (5-tert-butyl-1H-pyrazole-3-carboxylic acid) or a sterically smaller variant (such as the 5-methyl analog) introduces severe process bottlenecks and performance drop-offs. Electrophilic bromination of a pyrazole ring that is simultaneously deactivated by a carboxylic acid and sterically blocked by a tert-butyl group is notoriously inefficient, often requiring harsh conditions (e.g., Br2/AcOH at elevated temperatures) that result in poor yields and complex purification profiles [1]. Furthermore, downgrading the tert-butyl group to a methyl group drastically alters the molecule's calculated lipophilicity (LogP) and three-dimensional conformational locking, potentially destroying the target residence time and metabolic stability required in downstream active pharmaceutical ingredients.

Substitution Risk

Acidity Mismatch
Predicted pKa differs by ~13 log units; non-brominated analog remains protonated at physiological pH, altering solubility and charge.
Cross-Coupling Handle Absence
Non-brominated analog lacks the 4-halogen required for palladium-catalyzed Suzuki-Miyaura diversification.
Steric Buttressing Loss
Absence of 5-tert-butyl eliminates the tetrameric packing motif observed in crystallographic studies, altering solid-state behavior.

Elimination of Hindered Electrophilic Bromination Bottlenecks

Procuring the pre-brominated 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid bypasses the need to brominate the highly deactivated and sterically shielded 5-tert-butyl-1H-pyrazole-3-carboxylic acid. In-house bromination of such electron-deficient, hindered pyrazoles typically incurs a 40–60% yield penalty and requires harsh reagents (e.g., N-bromosuccinimide or elemental bromine under forcing conditions) [1]. By starting with the C4-brominated scaffold, process chemists eliminate a low-yielding step, ensuring >95% purity and immediate readiness for downstream C4 cross-coupling.

Evidence DimensionSynthetic step reduction and yield preservation
Target Compound DataPre-brominated scaffold (CAS 182415-17-4): 0 steps to C4-functionalization readiness, >95% purity.
Comparator Or Baseline5-tert-butyl-1H-pyrazole-3-carboxylic acid: Requires harsh bromination, typically resulting in 40-60% yield loss.
Quantified DifferenceSaves 1 synthetic step and recovers 40-60% of mass yield otherwise lost to hindered electrophilic substitution.
ConditionsStandard laboratory scale synthesis (electrophilic aromatic substitution vs. direct procurement).

Eliminating a low-yielding, harsh bromination step directly reduces raw material waste and accelerates time-to-target in library synthesis.

pKa Difference
Data to verify
Target pKa 2.73 (pred.) vs Comparator pKa 15.60 (pred.)
Δ ≈ 12.87 log units
Ionization state differs >99.99% at pH 7.4
Predicted values; confirm experimentally

Steric Shielding and Conformational Locking via the tert-Butyl Group

Compared to the more common 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, the inclusion of the C5-tert-butyl group radically alters the physicochemical and structural profile of the building block. The tert-butyl group contributes a massive steric volume (approx. 44 ų vs. 17 ų for a methyl group) and increases the calculated lipophilicity (ΔcLogP ~ +1.5 units) [1]. In the context of kinase inhibitor design, this extreme steric bulk locks the dihedral angle of the adjacent C4-substituent (once coupled) and shields the pyrazole ring from metabolic degradation (e.g., N-glucuronidation or oxidation), which is impossible to achieve with a generic methyl substitute.

Evidence DimensionSteric volume and calculated lipophilicity (cLogP)
Target Compound DataC5-tert-butyl group: ~44 ų steric volume, high lipophilic contribution.
Comparator Or BaselineC5-methyl group (4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid): ~17 ų steric volume, lower lipophilic contribution.
Quantified Difference+27 ų increase in steric volume and ~+1.5 unit increase in cLogP.
ConditionsIn silico physicochemical profiling and standard medicinal chemistry steric parameters.

The massive steric bulk is mandatory for locking active conformations in target binding pockets and preventing premature metabolic clearance.

Density & Boiling Point
Data to verify
Target 1.580 g/cm³, BP 384.3 °C vs Comparator 1.199 g/cm³, BP 357.2 °C
32% density increase affects chromatographic behavior
Predicted; verify for scale-up

Bypassing Sterically Hindered Saponification

Procuring the free carboxylic acid (CAS 182415-17-4) rather than its corresponding ethyl or methyl ester (e.g., ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate) provides a critical process advantage. Saponification of an ester flanked by a bulky tert-butyl group and a heavy bromine atom is kinetically sluggish, often requiring prolonged heating (>12 hours at 60°C with LiOH/NaOH) which can degrade sensitive substrates [1]. The free acid form allows for immediate, room-temperature amide coupling using standard reagents (e.g., HATU/DIPEA), routinely achieving >85% yields in a single step.

Evidence DimensionSaponification requirement and amidation readiness
Target Compound DataFree acid (CAS 182415-17-4): Ready for direct HATU/EDC amidation at room temperature.
Comparator Or BaselineEthyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate: Requires >12h heating for sterically hindered saponification.
Quantified DifferenceEliminates >12 hours of processing time and the need for harsh basic hydrolysis conditions.
ConditionsStandard peptide/amide coupling workflows vs. ester hydrolysis workflows.

Procuring the free acid streamlines library generation by allowing immediate, mild amidation without a bottleneck hydrolysis step.

Chromophore Synthesis
Head-to-head
Target enables dipyrazolo-piperazinedione synthesis; comparator cannot participate
Only 4-bromo scaffold enables heteroannelation
Validated in dye research (1996)
Suzuki-Miyaura Handle
Head-to-head
Br-pyrazoles superior to I-pyrazoles; yields up to 96% for 4-bromopyrazoles
Cross-coupling diversification impossible with non-brominated analog
Dehalogenation minimized with Br vs I
Steric Buttressing
Class-level
4-tBu-pyrazoles form cyclic tetramers; target expected to adopt distinct packing
Solid-state packing distinct from non-tBu analogs
Target-specific crystallography pending

Divergent Kinase Inhibitor Library Synthesis

Because the compound possesses both a ready-to-couple carboxylic acid and a C4-bromide, it is a highly efficient starting point for divergent library synthesis. Chemists can rapidly generate an array of amides at the C3 position, followed by late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at the C4 position, utilizing the tert-butyl group to enforce the required binding conformation [1].

Development of Conformationally Locked Agrochemicals

In agrochemical discovery, metabolic stability and environmental persistence are critical. The massive steric shield of the tert-butyl group protects the pyrazole core from rapid degradation, making this specific brominated acid a highly suitable precursor for synthesizing next-generation fungicides or herbicides that require a rigid, lipophilic core [1].

Fragment-Based Drug Discovery (FBDD) Scaffolding

For FBDD, fragments must offer multiple vectors for growth. The orthogonal reactivity of the C3-carboxylic acid and C4-bromide, combined with the rigidifying effect of the C5-tert-butyl group, allows structural biologists and medicinal chemists to grow the molecule in two distinct vectors while maintaining a predictable, locked 3D trajectory [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chromophoric diketopiperazine synthesis
4-Bromo heteroannelation handle
Dipyrazolo-piperazinedione formation
Late-stage medicinal chemistry diversification
Suzuki-Miyaura cross-coupling reactivity
C-4 arylation yield and dehalogenation ratio
Pre-formulation and biophysical studies
Low-pKa carboxylate for anion formation at phys. pH
Aqueous solubility and salt formation under pH control
Solid-state packing and crystallography
4-tert-Butyl buttressing effect
Tetramer packing motif and hydrogen-bond network

XLogP3

2.5

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